molecular formula C25H24F3N3O3 B2857797 1-[4-(trifluoromethoxy)phenyl]-3-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]urea CAS No. 1023807-68-2

1-[4-(trifluoromethoxy)phenyl]-3-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]urea

Cat. No.: B2857797
CAS No.: 1023807-68-2
M. Wt: 471.48
InChI Key: YRPWQESQDLYORJ-UHFFFAOYSA-N
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Description

1-[4-(trifluoromethoxy)phenyl]-3-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]urea is a complex organic compound that features a trifluoromethoxy group, an indole derivative, and a formamide functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(trifluoromethoxy)phenyl]-3-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the indole derivative: Starting from a suitable precursor, the indole ring can be constructed through cyclization reactions.

    Introduction of the trifluoromethoxy group: This can be achieved through nucleophilic aromatic substitution or other suitable methods.

    Coupling reactions: The final step often involves coupling the indole derivative with the trifluoromethoxy-substituted aniline under conditions that promote the formation of the formamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the formamide group, potentially converting it to an amine.

    Substitution: The trifluoromethoxy group might participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an indole-2-carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for 1-[4-(trifluoromethoxy)phenyl]-3-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]urea would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or other macromolecules, and the pathways involved might be related to signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ((4-(trifluoromethoxy)phenyl)amino)-N-(4-(2,6,6-trimethyl-4-oxo(5,6,7-tetrahydroindolyl))phenyl)formamide: A similar compound with a slightly different indole structure.

    ((4-(trifluoromethoxy)phenyl)amino)-N-(4-(2,6,6-trimethyl-4-oxo(5,6,7-dihydroindolyl))phenyl)formamide: Another related compound with variations in the indole ring saturation.

Uniqueness

The uniqueness of 1-[4-(trifluoromethoxy)phenyl]-3-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]urea lies in its specific combination of functional groups and structural features, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]-3-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N3O3/c1-15-12-20-21(13-24(2,3)14-22(20)32)31(15)18-8-4-16(5-9-18)29-23(33)30-17-6-10-19(11-7-17)34-25(26,27)28/h4-12H,13-14H2,1-3H3,(H2,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPWQESQDLYORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC(F)(F)F)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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